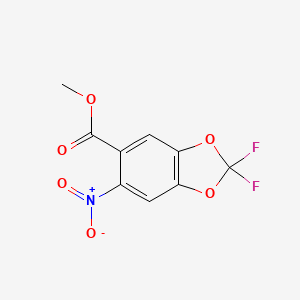

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Description

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate is a chemical compound with the molecular formula C9H5F2NO6 and a molecular weight of 261.14 g/mol . This compound is known for its unique structure, which includes a nitro group and two fluorine atoms attached to a dioxane ring. It is used in various scientific research applications due to its distinct chemical properties.

Properties

Molecular Formula |

C9H5F2NO6 |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

methyl 2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C9H5F2NO6/c1-16-8(13)4-2-6-7(3-5(4)12(14)15)18-9(10,11)17-6/h2-3H,1H3 |

InChI Key |

CUQBFUWRBDUPHF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and biochemical pathways.

Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets. The nitro group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate can be compared with similar compounds such as:

Methyl 2,6-difluoro-3-nitrobenzoate: This compound has a similar nitro and fluorine substitution pattern but differs in its overall structure and reactivity.

Methyl 2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylate: This compound shares a similar core structure but may have different chemical properties and applications.

The uniqueness of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate features a unique structure characterized by the presence of difluoro and nitro groups that may influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 236.15 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the difluoro and nitro substituents is crucial for enhancing its biological activity. Various synthetic routes have been explored, but detailed methodologies are often proprietary or not fully disclosed in the literature.

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that derivatives of nitro compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . Further studies are required to determine the specific cytotoxic mechanisms of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate.

Case Study: Antiparasitic Activity

In a study focused on developing new antiparasitic agents, compounds similar to methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate were synthesized and tested against Trypanosoma cruzi. The results indicated that modifications to the nitro group significantly influenced activity levels, suggesting that further optimization could enhance efficacy .

Research Findings: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on various nitro-containing compounds. It was found that the presence of electron-withdrawing groups such as fluorine enhances biological activity by increasing lipophilicity and facilitating cellular uptake . This insight is crucial for optimizing methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate for therapeutic applications.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate holds promise for development as:

- Antimicrobial Agent : Targeting protozoan infections.

- Anticancer Drug : Investigating cytotoxic effects on cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.